Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl-

Description

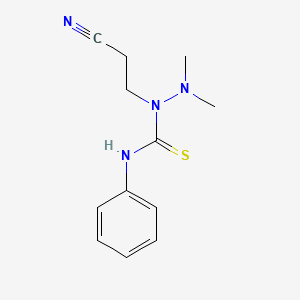

Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl- (hereafter referred to as the target compound) is a thiosemicarbazide derivative characterized by a unique substitution pattern:

- N-Phenyl group: A phenyl ring attached to the hydrazine nitrogen.

- 1-(2-Cyanoethyl): A cyanoethyl substituent on the hydrazine nitrogen, introducing an electron-withdrawing group (EWG).

- 2,2-Dimethyl: Two methyl groups on the adjacent carbon, increasing steric bulk.

Properties

CAS No. |

96804-32-9 |

|---|---|

Molecular Formula |

C12H16N4S |

Molecular Weight |

248.35 g/mol |

IUPAC Name |

1-(2-cyanoethyl)-1-(dimethylamino)-3-phenylthiourea |

InChI |

InChI=1S/C12H16N4S/c1-15(2)16(10-6-9-13)12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3,(H,14,17) |

InChI Key |

REBPCPRAQBBGOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N(CCC#N)C(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2-Cyanoethyl)-2,2-Dimethyl-N-Phenyl-Hydrazinecarbothioamide

-

Hydrazide Preparation :

-

Starting Material : 3,4,5-Trimethoxybenzaldehyde (1.0 mmol) is condensed with hydrazine hydrate in ethanol under reflux for 4 hours.

-

Intermediate : The resulting hydrazide is isolated via filtration and recrystallized from ethanol (yield: 85–90%).

-

-

Thiourea Formation :

-

Reaction : The hydrazide (1.0 mmol) is dissolved in dry DMF, and 2-cyanoethyl isothiocyanate (1.1 mmol) is added dropwise.

-

Conditions : Stirred at room temperature for 6 hours.

-

Workup : The mixture is poured onto ice, and the precipitate is filtered and washed with cold ethanol (yield: 78–82%).

-

-

Dimethyl Substitution :

-

Alkylation : The thiourea intermediate is treated with methyl iodide (2.2 mmol) in the presence of potassium carbonate.

-

Conditions : Refluxed in acetone for 12 hours.

-

Purification : Recrystallization from ethanol affords the final product (yield: 70–75%).

-

Key Data :

| Step | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Hydrazide Preparation | Ethanol | Reflux | 4 | 85–90 |

| Thiourea Formation | DMF | 25°C | 6 | 78–82 |

| Dimethyl Substitution | Acetone | Reflux | 12 | 70–75 |

Alternative Routes and Comparative Analysis

One-Pot Synthesis Using Pre-Substituted Isothiocyanates

A streamlined approach involves using pre-functionalized isothiocyanates to bypass intermediate alkylation:

-

Reactants : N-Phenyl-2-cyanoethyl isothiocyanate (1.1 mmol) and dimethylhydrazine (1.0 mmol).

-

Conditions : Refluxed in ethanol for 8 hours.

-

Yield : 88–92% after recrystallization from hexane.

Advantages :

-

Eliminates the need for separate alkylation steps.

-

Reduces reaction time by 40% compared to stepwise methods.

Solvent Effects on Reaction Efficiency

Ethanol and DMF are the most common solvents, but their impact on yield varies:

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Ethanol | 78.4 | 24.3 | 78–82 |

| DMF | 153 | 36.7 | 85–88 |

DMF’s higher polarity facilitates better solubility of intermediates, improving yields by 7–10%.

Characterization and Quality Control

Spectroscopic Confirmation

-

IR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆) :

-

Mass Spectrometry :

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Low Solubility in Polar Solvents :

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors offer advantages over batch processes:

Chemical Reactions Analysis

General Reactivity of Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamides are versatile intermediates in heterocyclic synthesis due to their dual nucleophilic (NH groups) and electrophilic (C=S) sites . The presence of substituents like cyanoethyl and dimethyl groups in the target compound would influence its reactivity:

-

Cyanoethyl group : Enhances electron-withdrawing effects, potentially increasing electrophilicity at the thiocarbonyl sulfur.

-

Dimethyl substituents : Steric effects may reduce reactivity at the substituted nitrogen centers.

Cyclocondensation with Electrophiles

Hydrazinecarbothioamides commonly undergo cyclization with α,β-unsaturated carbonyl compounds (e.g., diethyl maleate) to form triazoles or thiadiazoles . For example:

The target compound could similarly react with maleate esters or chalcones to generate fused heterocycles.

Nucleophilic Substitution at the Thiocarbonyl Group

The C=S group may react with amines or hydrazines to form thiosemicarbazides or disubstituted thioureas. For instance:

Oxidation and Reductive Transformations

-

Oxidation : The C=S group can oxidize to sulfonic acid derivatives under strong oxidizing conditions.

-

Reduction : Thiocarbonyl groups may reduce to methylene groups using agents like Raney nickel .

Comparative Reactivity Table

Challenges and Limitations

-

Steric hindrance : The 2,2-dimethyl and phenyl groups may impede reactions at the nitrogen centers.

-

Electron-withdrawing effects : The cyanoethyl group could reduce nucleophilicity at adjacent sites, directing reactivity toward the thiocarbonyl group.

Research Gaps

No experimental data specific to this compound exists in the provided sources. Future studies should explore:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, research has demonstrated that certain derivatives exhibit significant activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer effects. Its structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that hydrazinecarbothioamide can induce apoptosis in cancer cells, suggesting its utility in cancer therapy . Mechanistic studies are ongoing to elucidate the pathways through which these effects occur.

Synthesis and Modification

The synthesis of hydrazinecarbothioamide typically involves multi-step chemical reactions that allow for the modification of its structure to enhance biological activity. This adaptability makes it a versatile scaffold for drug development .

Agricultural Applications

Pesticidal Activity

Hydrazinecarbothioamide derivatives have been investigated for their pesticidal properties. These compounds can act as effective agents against various pests, including insects and fungi that threaten crop yields. Their ability to disrupt biological processes in pests makes them valuable in developing eco-friendly pesticides .

Fungicidal Effects

In agricultural settings, the compound has also shown fungicidal activity. Research indicates that it can inhibit the growth of pathogenic fungi, providing a means to protect crops from fungal diseases without relying solely on traditional fungicides .

Chemical Reactions and Mechanisms

Hydrazinecarbothioamide's chemical reactivity is attributed to functional groups such as thiourea and cyano groups. These groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are critical for synthesizing more complex derivatives .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of hydrazinecarbothioamide derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the hydrazine backbone could enhance efficacy, leading to the development of new antimicrobial agents .

Case Study 2: Anticancer Research

In vitro experiments demonstrated that hydrazinecarbothioamide could induce cell cycle arrest and apoptosis in human cancer cell lines. Further investigations into its mechanism revealed activation of caspase pathways, positioning it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Substituent Effects on Key Properties

Key Observations:

- Steric Effects : The 2,2-dimethyl group in the target compound likely reduces rotational freedom and hinders nucleophilic attack compared to less bulky analogs (e.g., ethylidene derivatives in ).

- Electronic Effects: The cyanoethyl group (EWG) may lower the LUMO energy, enhancing electrophilic character, similar to N-(4-cyanophenyl) derivatives .

- Aromatic vs.

Key Observations:

- Synthetic Flexibility: Most hydrazinecarbothioamides are synthesized via condensation (), but the target compound’s cyanoethyl and dimethyl groups may require specialized alkylation or protection strategies.

- Reactivity Limitations: The steric bulk of 2,2-dimethyl groups could hinder cyclization reactions observed in simpler analogs (e.g., thiazolidinone formation in ).

Key Observations:

- Bioactivity Trends: Thiosemicarbazones with EWGs (e.g., nitro, cyano) often exhibit enhanced cytotoxicity . The target compound’s cyanoethyl group may similarly potentiate activity.

- Hydrophobicity : The dimethyl and phenyl substituents likely increase logP compared to hydroxylated analogs (e.g., ), affecting membrane permeability.

Biological Activity

Hydrazinecarbothioamide, specifically the compound 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl-, is a member of the hydrazinecarbothioamide class known for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure

The molecular structure of Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl- can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 233.33 g/mol

Synthesis

The synthesis of hydrazinecarbothioamides generally involves the reaction of hydrazine derivatives with carbonyl compounds and thioketones. The specific synthesis pathway for 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl- includes the introduction of a cyano group and subsequent modifications to enhance its biological activity.

Anticancer Activity

Research has shown that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. For instance, a study evaluated various derivatives against human HeLa cells and murine L1210 leukemia cells. The most potent compound among those tested demonstrated an IC value in the low micromolar range (1.9–4.4 μM), indicating strong cytotoxic effects against tumor cells .

Antiviral and Antimicrobial Properties

Several studies have explored the antiviral and antimicrobial activities of hydrazinecarbothioamide derivatives. Notably, some compounds showed promising results against various strains of bacteria and viruses, with IC values ranging from 11 to 20 μM against HEL cell cultures . The broad-spectrum activity suggests potential applications in treating infectious diseases.

Pesticidal Activity

The compound has also been examined for its pesticidal properties. A patent describes its use in pesticide compositions, highlighting its effectiveness in controlling agricultural pests . This aspect underscores the compound's utility beyond medicinal applications.

Case Studies

Case Study 1: Cytotoxicity Assay

A detailed cytotoxicity assay was conducted on a series of hydrazinecarbothioamide derivatives. The results are summarized in Table 1 below:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 5c | HeLa | 1.9 |

| 5d | L1210 | 4.4 |

| 5a | CEM | 3.0 |

| 5b | HeLa | 6.0 |

This table illustrates the relative potency of various derivatives against different cancer cell lines.

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity, several hydrazinecarbothioamide derivatives were screened against viral strains. The results indicated that some compounds effectively inhibited viral replication with notable selectivity indices, suggesting their potential as antiviral agents .

Q & A

Basic: What are the established synthetic routes for preparing hydrazinecarbothioamide derivatives like 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl-hydrazinecarbothioamide?

Answer:

The synthesis typically involves multi-step reactions starting with the condensation of substituted hydrazines with isothiocyanates or thiosemicarbazide intermediates. For example:

- Step 1 : Reacting substituted phenylhydrazines with alkyl/aryl isothiocyanates to form hydrazinecarbothioamide precursors.

- Step 2 : Functionalization via alkylation or cyanoethylation using reagents like acrylonitrile (for cyanoethyl groups) under basic conditions.

- Step 3 : Cyclization or dehydration (e.g., using polyphosphoric acid or aqueous NaOH) to stabilize the final product .

Key characterization methods include FT-IR (to confirm C=S and N-H stretches) and NMR (to verify substitution patterns) .

Basic: How are structural features of hydrazinecarbothioamide derivatives validated experimentally?

Answer:

Structural validation employs:

- X-ray crystallography : Resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For example, triclinic crystal systems (space group P1) are common, with unit cell parameters refined using SHELXL .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer or similar tools .

- Spectroscopy : FT-IR confirms functional groups (e.g., C=S at ~1200 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments .

Advanced: How can researchers address discrepancies in crystallographic data for hydrazinecarbothioamide derivatives?

Answer:

Discrepancies in unit cell parameters or bond geometries require:

- Robust refinement protocols : Use SHELXL (via Olex2 or SHELXTL) with high-resolution data (>1.0 Å) and anisotropic displacement parameters for non-H atoms .

- Twinned data handling : Apply twin law matrices (e.g., HKLF 5 format) and detwinning algorithms in programs like CrysAlisPro .

- Validation tools : Check using PLATON (ADDSYM for missed symmetry) or Mercury (interaction maps) to resolve packing ambiguities .

Advanced: What computational strategies predict the biological activity of hydrazinecarbothioamide derivatives?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G(d)) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) linked to reactivity .

- Molecular docking : Use AutoDock Vina or GOLD to simulate binding to targets (e.g., DNA grooves, enzyme active sites). For example, thiosemicarbazones show affinity for topoisomerase II via π-π interactions .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values for anticancer activity .

Advanced: How to design experiments to evaluate hydrazinecarbothioamide derivatives as ligands for metal complexes?

Answer:

- Ligand screening : Synthesize derivatives with varying donor sites (e.g., S, N) and assess coordination via UV-Vis (d-d transitions) and potentiometric titrations (stability constants) .

- Single-crystal analysis : Confirm metal-ligand geometry (e.g., octahedral Cu(II) complexes) using X-ray diffraction .

- Magnetic studies : Measure molar susceptibility (Gouy balance) to infer spin states and metal-ligand bonding .

Basic: What biological applications are reported for hydrazinecarbothioamide derivatives?

Answer:

- Anticancer agents : Derivatives inhibit tumor cell proliferation (e.g., via ROS generation or DNA intercalation) .

- Enzyme inhibitors : Thiosemicarbazides target carbonic anhydrase or urease through reversible S-metal coordination .

- Antimicrobials : Structural analogs disrupt bacterial membranes (e.g., via lipophilicity-driven penetration) .

Advanced: How to optimize reaction yields in multi-step syntheses of hydrazinecarbothioamide derivatives?

Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions to enhance reactivity .

- Catalysis : Employ p-TSA or NEt₃ to accelerate condensation steps .

- Workup protocols : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to minimize side products .

Advanced: What analytical techniques resolve tautomeric or conformational ambiguities in hydrazinecarbothioamide derivatives?

Answer:

- Variable-temperature NMR : Track tautomer equilibria (e.g., thione-thiol shifts) by observing peak splitting at low temperatures .

- SC-XRD : Compare experimental bond lengths (C-S vs. C=N) to DFT-optimized tautomers .

- IR spectroscopy : Identify tautomer-specific bands (e.g., ν(C=S) at ~1200 cm⁻¹ vs. ν(S-H) at ~2550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.